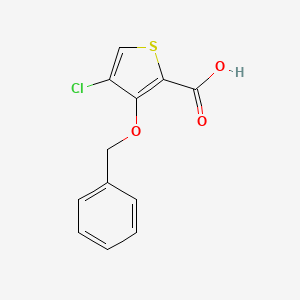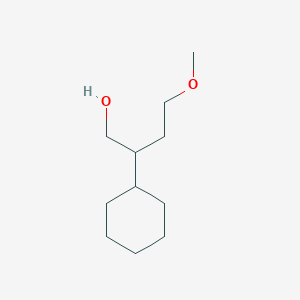
2-Cyclohexyl-4-methoxybutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexyl-4-methoxybutan-1-ol is an organic compound with the molecular formula C11H22O2 It is a cyclohexane derivative with a methoxy group and a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-methoxybutan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclohexane with 4-methoxybutanol. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alcohol, followed by the addition of cyclohexyl bromide (C6H11Br) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of a precursor compound, such as 4-methoxy-2-butanone, in the presence of a suitable catalyst like palladium on carbon (Pd/C) under high pressure and temperature . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexyl-4-methoxybutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: HBr in acetic acid, NaI in acetone.
Major Products Formed
Oxidation: Cyclohexyl-4-methoxybutanone, Cyclohexyl-4-methoxybutanal.
Reduction: Cyclohexyl-4-methoxybutanol, Cyclohexylbutane.
Substitution: Cyclohexyl-4-bromobutan-1-ol, Cyclohexyl-4-iodobutan-1-ol.
Scientific Research Applications
2-Cyclohexyl-4-methoxybutan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-4-methoxybutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybutan-1-ol
- Cyclohexylmethanol
- 2-Cyclohexyl-1-butanol
Uniqueness
2-Cyclohexyl-4-methoxybutan-1-ol is unique due to its combination of a cyclohexyl group and a methoxybutanol chain, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Properties
Molecular Formula |
C11H22O2 |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-cyclohexyl-4-methoxybutan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-13-8-7-11(9-12)10-5-3-2-4-6-10/h10-12H,2-9H2,1H3 |
InChI Key |
GIWSFEYFQBSQEP-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CO)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




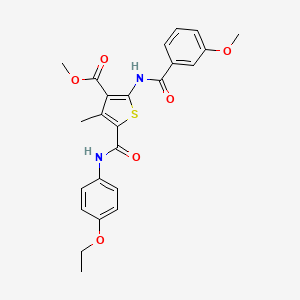
![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)
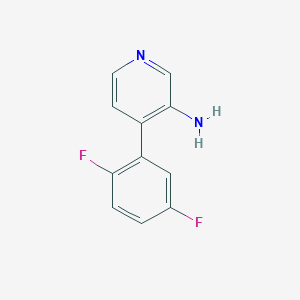



![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)

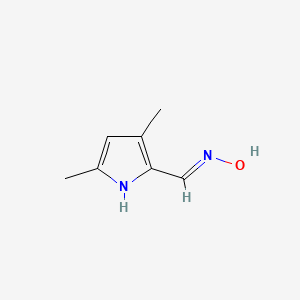
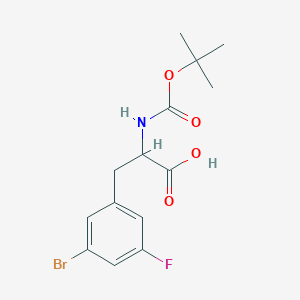
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
